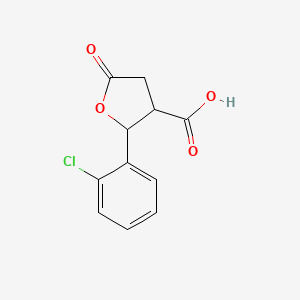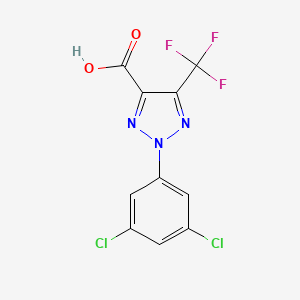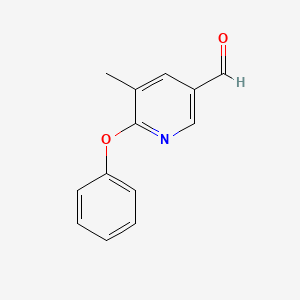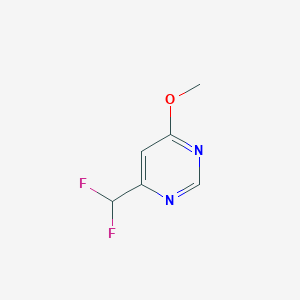
4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, a hydrazinyl group, and a methylthiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
- 4-(4-Ethoxy-3-methylphenyl)-4-hydroxybutanoic acid
Uniqueness
4-(4-Ethoxy-3-methylphenyl)-2-hydrazinyl-5-methylthiazole is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C13H17N3OS |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
[4-(4-ethoxy-3-methylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C13H17N3OS/c1-4-17-11-6-5-10(7-8(11)2)12-9(3)18-13(15-12)16-14/h5-7H,4,14H2,1-3H3,(H,15,16) |
Clave InChI |
XVNZGEZLPPIXGA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NN)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)

![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)



![Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11795190.png)

![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11795203.png)



